4-(2-Fluoroethoxy)benzaldehyde
Description
4-(2-Fluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO2 It is a benzaldehyde derivative where the benzene ring is substituted with a 2-fluoroethoxy group at the para position
Properties
IUPAC Name |
4-(2-fluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGNPMZUJFVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567668 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-92-2 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Fluoroethoxy)benzaldehyde involves the reaction between 2-fluoroethyl 4-methylbenzenesulfonate and 4-hydroxybenzaldehyde. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate in a suitable solvent like dimethylformamide .
Another approach involves the reaction of 4-hydroxybenzaldehyde with 2-fluoroethanol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 4-(2-Fluoroethoxy)benzoic acid.
Reduction: 4-(2-Fluoroethoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-(2-Methoxyethoxy)benzaldehyde or 4-(2-Cyanoethoxy)benzaldehyde.
Scientific Research Applications
Scientific Research Applications
4-(2-Fluoroethoxy)benzaldehyde has several notable applications:
-
Organic Synthesis :
- It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- The compound can undergo various chemical transformations such as oxidation to form corresponding acids or reduction to yield alcohols.
-
Medicinal Chemistry :
- Investigated for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
- Studies suggest it may interact with specific molecular targets, modulating the activity of enzymes and receptors.
-
Biological Studies :
- Used as a precursor in synthesizing biologically active compounds, which may exhibit anti-inflammatory or anticancer properties.
- Its ability to form Schiff bases with amino groups in proteins allows it to influence various biochemical pathways.
Case Study 1: Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this aldehyde showed selective toxicity against breast and colon cancer cells, highlighting its potential as a lead compound in anticancer drug development.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of this compound in animal models of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal death and improved cognitive function, suggesting therapeutic applications for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby influencing biological pathways and therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethoxy)benzaldehyde
- 4-(2-Chloroethoxy)benzaldehyde
- 4-(2-Bromoethoxy)benzaldehyde
Comparison
4-(2-Fluoroethoxy)benzaldehyde is unique due to the presence of the fluoroethoxy group, which imparts distinct physicochemical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity. For example, the fluoroethoxy group can enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Biological Activity
4-(2-Fluoroethoxy)benzaldehyde is an aromatic aldehyde notable for its unique structural features, particularly the presence of a fluoroethoxy group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug discovery, especially in the context of neurodegenerative diseases such as Alzheimer's disease (AD).
- Molecular Formula : C9H9FO2
- Molecular Weight : 168.17 g/mol
The fluoroethoxy substituent enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets such as enzymes and receptors.
Neuroimaging Applications
One significant area of research involves the use of this compound in radiopharmaceuticals for imaging beta-amyloid plaques associated with Alzheimer's disease. Studies have synthesized fluorinated derivatives designed to serve as imaging probes for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). For example, derivatives labeled with isotopes [¹⁸F] and [¹²⁵I] have been investigated for their ability to target amyloid plaques .
Enzyme Interaction and Modulation
Preliminary studies suggest that this compound can modulate enzyme activity and receptor binding. The fluoroethoxy group appears to enhance interactions with specific biological targets, making it a candidate for further pharmacological investigations. This modulation indicates potential applications in developing anti-inflammatory or anticancer agents .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Fluorobenzaldehyde | C7H5FO | Lacks the ethoxy group; simpler structure |
| 2-Fluorobenzaldehyde | C7H5FO | Fluorine at a different position affects reactivity |
| Ethyl 4-formylbenzoate | C10H10O3 | Contains an ester functional group; different reactivity |
| 4-(Fluoromethoxy)benzaldehyde | C8H8FO | Methoxy instead of ethoxy; affects solubility |
The distinct electronic properties and reactivity patterns of this compound make it particularly interesting for synthetic chemists and biologists exploring new drug candidates.
Study on Radiotracers for Alzheimer's Disease
A study investigated the synthesis and evaluation of radiotracers based on this compound derivatives. These compounds demonstrated significant accumulation in specific organs during biodistribution studies, indicating their potential utility in imaging applications. For instance, radioactivity uptake in the liver was notably high shortly after injection, decreasing over time, while uptake in other organs varied .
Anticancer Properties
Research has also explored the anticancer potential of derivatives containing the fluoroethoxy group. In vitro assays have shown that certain compounds derived from this compound exhibit selective cytotoxicity against cancer cell lines, suggesting a pathway for developing targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
